Cas no 2012962-45-5 (6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridine)

6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridine 化学的及び物理的性質
名前と識別子
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- 6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridine
- 2012962-45-5
- EN300-1076474
- 6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine]
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- インチ: 1S/C11H15NO3/c1-3-12-11(7-13-5-6-14-8-11)9-2-4-15-10(1)9/h2,4,12H,1,3,5-8H2
- InChIKey: OVTLEDRTFOAZPT-UHFFFAOYSA-N
- SMILES: O1CCOCC2(C1)C1C=COC=1CCN2
計算された属性
- 精确分子量: 209.10519334g/mol
- 同位素质量: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 226
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 43.6Ų
6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076474-1g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 1g |
$986.0 | 2023-10-28 | |
Enamine | EN300-1076474-5g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 5g |
$2858.0 | 2023-10-28 | |
Enamine | EN300-1076474-0.5g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 0.5g |
$946.0 | 2023-10-28 | |
Enamine | EN300-1076474-0.25g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 0.25g |
$906.0 | 2023-10-28 | |
Enamine | EN300-1076474-1.0g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 1g |
$1286.0 | 2023-06-10 | ||
Enamine | EN300-1076474-10.0g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 10g |
$5528.0 | 2023-06-10 | ||
Enamine | EN300-1076474-10g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 10g |
$4236.0 | 2023-10-28 | |
Enamine | EN300-1076474-0.05g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 0.05g |
$827.0 | 2023-10-28 | |
Enamine | EN300-1076474-2.5g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
Enamine | EN300-1076474-5.0g |
6',7'-dihydro-5'H-spiro[1,5-dioxepane-3,4'-furo[3,2-c]pyridine] |
2012962-45-5 | 5g |
$3728.0 | 2023-06-10 |
6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridine 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo3,2-cpyridineに関する追加情報
Introduction to 6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo[3,2-c]pyridine (CAS No. 2012962-45-5)
The compound 6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo[3,2-c]pyridine (CAS No. 2012962-45-5) represents a fascinating molecule in the realm of heterocyclic chemistry, characterized by its intricate spirocyclic and fused ring system. This compound has garnered attention in recent years due to its unique structural features and potential applications in pharmaceutical research. The spirocyclic core, consisting of a dioxepane moiety linked to a pyridine-furan fused system, presents a challenging yet promising scaffold for medicinal chemists exploring novel bioactive entities.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the electronic and steric properties of this molecule. The spiro1,5-dioxepane framework introduces rigidity to the structure, which can be exploited to achieve high binding affinity in drug-like molecules. Additionally, the presence of both oxygen and nitrogen heteroatoms in the furo[3,2-c]pyridine segment suggests potential for diverse interactions with biological targets. These features make it an attractive candidate for further investigation in the development of small-molecule inhibitors or modulators.
In the context of modern drug discovery, the synthesis and characterization of such complex heterocycles are critical steps toward identifying lead compounds with therapeutic potential. The 6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo[3,2-c]pyridine scaffold has been explored in several synthetic routes that highlight its versatility. For instance, recent studies have demonstrated efficient construction of the spirocyclic core through intramolecular cyclization strategies, leveraging transition metal catalysis to facilitate key bond-forming steps. These methodologies not only enhance synthetic accessibility but also open avenues for structural diversification.
The pharmacological relevance of this compound is further underscored by its potential interactions with biological targets such as enzymes and receptors. Preliminary virtual screening studies have identified that derivatives of 6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo[3,2-c]pyridine may exhibit inhibitory activity against certain kinases and transcription factors implicated in inflammatory and oncogenic pathways. Such findings align with the broader trend in medicinal chemistry toward designing molecules that modulate complex signaling networks.
Moreover, the unique electronic distribution within the spiro1,5-dioxepane-furo[3,2-c]pyridine system offers opportunities for tuning photophysical properties. This aspect is particularly relevant in the field of photochemotherapy and photodynamic therapy (PDT), where tailored molecular structures can enhance light absorption or photocleavage efficiency. Ongoing research is exploring how modifications to this scaffold can optimize these properties for therapeutic applications.
The stereochemistry of 6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo[3,2-c]pyridine also plays a crucial role in determining its biological activity. Chiral auxiliaries and asymmetric catalysis have been employed to access enantiomerically enriched derivatives, which can exhibit enhanced selectivity and reduced toxicity compared to racemic mixtures. These approaches are part of a larger effort to develop enantioselective drugs that maximize therapeutic efficacy while minimizing side effects.
From a synthetic chemistry perspective, the preparation of 6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo[3,2-c]pyridine has revealed intriguing challenges and innovations. For example, strategies involving domino reactions—such as [4+2] cycloadditions followed by intramolecular cyclizations—have proven effective in constructing the spirocyclic framework efficiently. Additionally, protecting group strategies have been refined to ensure regioselective functionalization at multiple sites within the molecule.
The integration of machine learning and artificial intelligence into drug discovery workflows has also accelerated the exploration of this compound’s potential. Predictive models trained on large datasets have been used to identify promising analogs of 6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo[3,2-c]pyridine, guiding experimental efforts toward high-value candidates. This synergy between computational methods and traditional synthetic chemistry underscores the importance of interdisciplinary approaches in modern pharmaceutical research.
In conclusion,6',7'-dihydro-5'H-spiro1,5-dioxepane-3,4'-furo[3,2-c]pyridine (CAS No. 2012962-45-5) exemplifies how intricate molecular architectures can inspire innovative drug design strategies. Its unique structural features—combining a rigid spirocyclic core with a fused heterocyclic system—offer rich opportunities for exploration across multiple disciplines within chemical biology and medicinal chemistry. As research continues to uncover new synthetic pathways and pharmacological insights,this compound remains a compelling subject for further investigation into its potential as a therapeutic agent or biochemical probe.
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